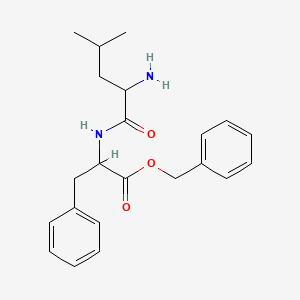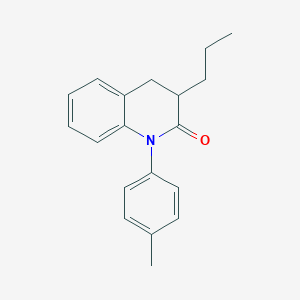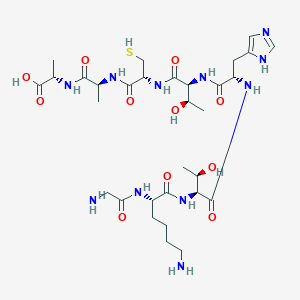
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is an organic compound with a complex structure characterized by multiple conjugated double bonds and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate precursors, followed by dehydration and cyclization steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include diketone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione involves its interaction with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: A natural compound with a similar conjugated structure, known for its anti-inflammatory and antioxidant properties.
Dibenzylideneacetone: Another compound with conjugated double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is unique due to its extended conjugated system and the presence of multiple phenyl groups, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
917596-60-2 |
|---|---|
Molekularformel |
C25H24O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,13-diphenyltrideca-1,4,9,12-tetraene-6,8-dione |
InChI |
InChI=1S/C25H24O2/c26-24(19-11-3-9-17-22-13-5-1-6-14-22)21-25(27)20-12-4-10-18-23-15-7-2-8-16-23/h1-2,5-20H,3-4,21H2 |
InChI-Schlüssel |
DTPOCMYUWLFWFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC=CC(=O)CC(=O)C=CCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)


![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)




![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
